3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,4,5-Triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a benzamide moiety modified with triethoxy groups at the 3-, 4-, and 5-positions. This compound is structurally distinguished by its electron-rich triethoxy substituents, which may enhance lipophilicity and influence intermolecular interactions compared to simpler benzamide analogs.
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic additions, cyclizations, and alkylation steps, as exemplified in related thieno-pyrazole and triazole derivatives . Spectral characterization (e.g., IR, NMR) is critical for confirming functional groups and tautomeric states, as seen in structurally similar systems .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-4-30-20-11-15(12-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPOAOKLIQDGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole intermediate, which is then coupled with the benzamide derivative under specific conditions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares a thieno[3,4-c]pyrazole core with N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (, CAS: 1009693-63-3). Key differences lie in the benzamide substituents: the target features 3,4,5-triethoxy groups, whereas the analog in has a single 4-methoxy group.
In contrast, flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) from are simpler benzamides with pesticidal applications. Their structures lack the thieno-pyrazole core, highlighting the target compound’s hybrid design, which merges a heterocyclic scaffold with a poly-substituted benzamide.
Spectral Data
IR spectra of related hydrazinecarbothioamides () show characteristic C=O stretches at 1663–1682 cm⁻¹ and C=S stretches at 1243–1258 cm⁻¹ , which are absent in cyclized products like triazoles . The target compound’s benzamide C=O stretch is expected to align with this range (~1660–1682 cm⁻¹), while its triethoxy groups may introduce additional C-O-C vibrations near 1100–1250 cm⁻¹ .
Lipophilicity and Bioavailability
This trade-off is critical for drug or pesticide design, where optimal logP balances absorption and distribution.
Tautomerism and Stability
highlights tautomerism in triazole-thione systems, where spectral data confirm the dominance of thione forms due to the absence of S-H stretches (~2500–2600 cm⁻¹) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a thieno[3,4-c]pyrazole moiety. The presence of the fluorophenyl group and triethoxy substituents is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown efficacy against various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives have shown activity against Candida species with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL .
Anticancer Potential
Research into the anticancer properties of similar thieno[3,4-c]pyrazole derivatives suggests potential mechanisms involving:
- Inhibition of Cell Proliferation : Compounds have been observed to induce apoptosis in cancer cell lines.
- Antimutagenic Effects : Some derivatives exhibit the ability to reduce mutagenicity in Salmonella typhimurium, indicating a protective effect against DNA damage caused by environmental mutagens .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific cellular receptors that regulate growth and apoptosis.
Study 1: Antimicrobial Evaluation
In a comparative study of thieno[3,4-c]pyrazole derivatives, one analog demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that modifications to the phenyl ring increased potency.
Study 2: Anticancer Activity
A recent investigation into a series of benzamide derivatives revealed that those containing the thieno[3,4-c]pyrazole structure exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The study reported IC50 values in the micromolar range, suggesting that structural variations could enhance bioactivity.
Data Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazide with a ketone derivative under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole ring .
- Functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution, often using NaH/DMF as a base-solvent system to enhance reactivity .
- Benzamide Coupling : Amide bond formation between the pyrazole intermediate and 3,4,5-triethoxybenzoic acid using coupling agents like EDCI/HOBt in dichloromethane .
Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from DMF to THF) to improve yield (typically 60-75%) and purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thieno[3,4-c]pyrazole core and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and a ¹⁹F NMR signal near -110 ppm .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 510.18) and fragments corresponding to the benzamide moiety .
- X-ray Crystallography : Resolves conformational details of the pyrazole ring and ethoxy group orientations, though crystal growth may require slow evaporation from DMSO/water mixtures .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. Ethoxy groups enhance lipophilicity, requiring co-solvents like PEG-400 for aqueous dilution .
- Stability Profiling : Incubate the compound in simulated biological fluids (e.g., plasma, pH 1.2 gastric fluid) for 24–72 hours, followed by HPLC-UV analysis to detect degradation products (e.g., hydrolysis of the benzamide bond) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-fluorophenyl (e.g., replace with chlorophenyl or methoxyphenyl) and ethoxy groups (e.g., replace with methyl or trifluoromethyl) to evaluate effects on target binding .
- Biological Assay Pairing : Test analogs against specific targets (e.g., kinases, GPCRs) using competitive binding assays (IC₅₀ determination) and molecular docking to correlate substituent effects with activity .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify key structural descriptors (e.g., logP, polar surface area) influencing potency .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability. Use internal controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Aggregate data from multiple sources and apply funnel plots to detect publication bias. For example, discrepancies in IC₅₀ values may arise from differences in cell lines (HEK293 vs. HeLa) .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the ethoxy groups) .
- Toxicity Profiling : Screen for off-target effects via PASS Online or ProTox-II, focusing on hepatotoxicity (e.g., structural alerts for quinone formation) and cardiotoxicity (hERG channel inhibition) .
Experimental Design Considerations
Q. What statistical designs are optimal for multi-variable pharmacological testing?
- Methodological Answer :
- Split-Plot Design : Assign primary variables (e.g., dose, exposure time) to main plots and secondary variables (e.g., cell type, assay type) to subplots. This reduces confounding effects in high-throughput screens .
- Response Surface Methodology (RSM) : Optimize synergistic combinations (e.g., compound + adjuvant) using a central composite design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
